N-Hydroxytryptacene

Description

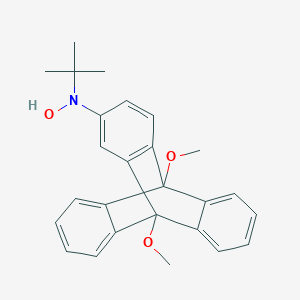

Structure

2D Structure

3D Structure

Properties

CAS No. |

103438-73-9 |

|---|---|

Molecular Formula |

C26H27NO3 |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-tert-butyl-N-(1,8-dimethoxy-4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaenyl)hydroxylamine |

InChI |

InChI=1S/C26H27NO3/c1-24(2,3)27(28)17-14-15-22-23(16-17)26(30-5)20-12-8-6-10-18(20)25(22,29-4)19-11-7-9-13-21(19)26/h6-16,28H,1-5H3 |

InChI Key |

LYWBZYMCOFOXMD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N(C1=CC2=C(C=C1)C3(C4=CC=CC=C4C2(C5=CC=CC=C53)OC)OC)O |

Canonical SMILES |

CC(C)(C)N(C1=CC2=C(C=C1)C3(C4=CC=CC=C4C2(C5=CC=CC=C53)OC)OC)O |

Other CAS No. |

103438-73-9 |

Synonyms |

N-hydroxytryptacene |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxytryptacene and Its Analogues

Classical and Contemporary Synthetic Routes to Tryptacene Core Structures

The parent tryptacene molecule was first synthesized in 1942 through a multistep method wikipedia.orgencyclopedia.pubnih.gov. A more direct approach, superseding the initial laborious procedure, involves the Diels-Alder reaction between anthracene (B1667546) and benzyne (B1209423) wikipedia.orgencyclopedia.pubnih.gov. Benzyne, a highly reactive intermediate, is typically generated in situ from precursors such as 2-fluorophenylmagnesium bromide or anthranilic acid encyclopedia.pubnih.gov. The reaction of benzyne with anthracene can yield tryptacene in a single step wikipedia.org.

Other methods for synthesizing the tryptacene core or its derivatives include reactions of fluorobenzene (B45895) with anthracene in the presence of butyllithium (B86547) and the reduction of the anthracene-benzoquinone adduct orgsyn.org. Recent advancements in triptycene (B166850) synthesis have focused on creating advanced and structurally complex molecules, including regioselective functionalization at different positions of the tryptacene unit encyclopedia.pubnih.gov. For instance, studies have explored the regioselectivity of synthesis of ortho-substituted triptycenes, showing that the electronic character of a substituent can influence the product ratio nih.gov. Cycloaddition of 1,4-benzoquinone (B44022) to substituted anthracenes has also been used to prepare triptycenes with specific functional groups nih.gov.

Strategies for N-Hydroxylation in Polycyclic Systems

N-hydroxylation, the introduction of a hydroxyl group onto a nitrogen atom, is a significant transformation in organic synthesis. While direct N-hydroxylation of complex polycyclic systems like tryptacene with an embedded nitrogen might be challenging, general strategies for N-hydroxylation in nitrogen-containing heterocycles and polycyclic aromatic hydrocarbons (PAHs) provide relevant context.

N-hydroxylation reactions are known to occur in biological systems, often catalyzed by enzymes like cytochrome P450 monooxygenases, which can introduce hydroxyl groups into various organic molecules, including PAHs and N-heteroarenes researchgate.netnih.govnih.govneu.edu.trreactome.orgnih.gov. These enzymatic processes can lead to the formation of N-hydroxylated metabolites researchgate.netneu.edu.tr.

Direct N-hydroxylation of nitrogen heterocycles can be achieved through various chemical methods. For simpler nitrogen heterocycles like pyridines, N-oxidation to form pyridine (B92270) N-oxides is a known process, often using peroxides acs.org. Photochemical rearrangement of pyridine N-oxides has been explored as a route to hydroxylated pyridines acs.org.

In some cases, direct C-H hydroxylation of N-heteroarenes has been achieved using transition metal catalysis, although this can be challenging due to the electronic properties of the heterocycle acs.orgunibo.itresearchgate.net. For instance, some methods for regioselective hydroxylation of pyridines, quinolines, and isoquinolines have been reported researchgate.net.

Indirect methods for introducing an N-hydroxyl group typically involve functionalizing a precursor molecule that is subsequently transformed into the desired N-hydroxylated product. This could involve synthesizing a molecule with a suitable nitrogen-containing functional group that can be oxidized or modified to incorporate the N-hydroxyl moiety.

For example, the synthesis of N-hydroxyacetaminophen, a postulated metabolite, involved the reduction of a nitro group to a hydroxylamine (B1172632), followed by acetylation nih.gov. This illustrates an indirect approach where the N-hydroxyl group is generated through the modification of a different nitrogen-containing functional group in a precursor.

In the context of polycyclic systems, indirect N-hydroxylation could potentially involve synthesizing a tryptacene analogue with a handle for later N-hydroxylation or incorporating a pre-N-hydroxylated nitrogen-containing unit during the construction of the tryptacene core. Biocatalysis, using enzymes like N-hydroxylating monooxygenases, has shown potential for converting N-hydroxylated diamines into cyclic hydrazines, demonstrating an enzymatic approach to forming N-N bonds adjacent to a hydroxylated nitrogen acs.org. While this is not directly N-hydroxylation of an existing nitrogen in a polycycle, it highlights the use of N-hydroxylated precursors in synthesizing nitrogen-containing ring systems.

Green Chemistry Principles in N-Hydroxytryptacene Synthesis

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact openstax.orgkahedu.edu.inresearchgate.netresearchgate.net. The 12 principles of green chemistry provide a framework for developing more sustainable synthetic routes openstax.orgkahedu.edu.in.

Relevant principles include preventing waste, maximizing atom economy, using less hazardous chemicals and solvents, designing for energy efficiency, and utilizing catalysts openstax.orgkahedu.edu.in. In the context of tryptacene synthesis, this could involve exploring atom-efficient cycloaddition reactions, using milder reaction conditions, and avoiding the use of toxic reagents and solvents openstax.orgkahedu.edu.inresearchgate.netresearchgate.net. For N-hydroxylation steps, employing environmentally friendly oxidants and catalytic systems is important mdpi.com. The use of water or other green solvents, microwave assistance, and heterogeneous catalysis are also techniques aligned with green chemistry researchgate.netresearchgate.netroyalsocietypublishing.org. Biocatalysis, as mentioned earlier, represents a potentially greener approach for certain transformations, operating under mild conditions and often producing less waste nih.govnih.govacs.org.

Catalytic Systems in this compound and N-Heterocycle Synthesis

Catalytic systems play a vital role in the efficient synthesis of both the tryptacene core and in potential N-hydroxylation or related transformations.

Transition metal catalysis is widely used in the synthesis of N-heterocycles and polycyclic aromatic systems nih.govsciopen.commdpi.commdpi.combohrium.comacs.orgrsc.org. While specific reports on transition metal catalysis directly applied to this compound synthesis are not available in the search results, transition metals are involved in various relevant transformations.

For example, transition metals can catalyze C-H activation, a strategy that could potentially be applied to functionalize the tryptacene core unibo.itacs.orgrsc.orgresearchgate.net. Metal-catalyzed cyclization reactions are also common for constructing heterocyclic ring systems mdpi.combohrium.com. In the context of N-hydroxylation or related oxidation reactions, transition metal complexes, including those of iron, copper, palladium, and rhodium, have been investigated for catalyzing the introduction of hydroxyl groups or the formation of N-O bonds unibo.itresearchgate.netmdpi.comnih.govmdpi.combohrium.comresearchgate.netmdpi.combeilstein-journals.orgresearchgate.net.

Studies have explored transition metal-catalyzed directed aromatic C-H hydroxylation using various oxidants unibo.itresearchgate.net. Copper catalysts, for instance, have been used in the hydroxylation of aryl halides researchgate.netbeilstein-journals.orgresearchgate.net. Rhodium catalysis has been employed in C-H activation and annulation reactions for synthesizing nitrogen heterocycles acs.orgrsc.org. The use of bimetallic or multimetallic catalytic systems can offer improved control and efficiency in N-heterocycle synthesis mdpi.com.

While direct transition metal-catalyzed N-hydroxylation of the nitrogen within a pre-formed tryptacene core is not explicitly described, these catalytic approaches to C-H functionalization, oxidation, and N-heterocycle formation are relevant to potential synthetic strategies for this compound analogues or related compounds.

Organocatalysis for N-Hydroxylation Reactions

Organocatalysis employs small organic molecules as catalysts to facilitate chemical transformations. In the context of N-hydroxylation reactions, organocatalysts can promote the selective introduction of a hydroxyl group onto a nitrogen atom. This approach offers potential advantages such as mild reaction conditions, reduced environmental impact compared to metal catalysis, and high selectivity. Research has explored organocatalytic approaches for C-H hydroxylation, including methods utilizing secondary amines to mediate oxaziridinium-mediated hydroxylation, demonstrating high chemoselectivity for remote aliphatic hydroxylation in some cases. While these studies highlight the potential of organocatalysis in hydroxylation, specific applications for the N-hydroxylation within a tryptacene framework like this compound were not detailed in the search results.

Photoredox Catalysis in this compound Formation

Photoredox catalysis utilizes light energy in conjunction with a photocatalyst to drive chemical reactions through single-electron transfer processes. This methodology has emerged as a powerful tool for various transformations, including the generation of radical intermediates and the formation of carbon-heteroatom bonds, such as C-N bonds. Photoredox catalysis can be involved in oxidative or reductive transformations and has been applied in reactions like cross-dehydrogenative coupling and the activation of C-O bonds to generate radicals. The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has further expanded the scope of achievable transformations. While photoredox catalysis is a versatile tool in modern synthesis, specific examples demonstrating its use in the formation of this compound or its N-hydroxylated nitrogen were not found in the provided information.

Total Synthesis and Fragment Coupling Strategies for this compound

Total synthesis involves the complete construction of complex organic molecules from simpler, readily available starting materials. Fragment coupling is a strategy within total synthesis where pre-synthesized molecular fragments are joined together to build the target molecule. This approach can be particularly effective for complex structures, allowing for the convergent assembly of the final product. Fragment coupling often requires efficient and selective methods for forming new chemical bonds between the fragments. While total synthesis and fragment coupling are fundamental strategies in the construction of complex natural products and their analogues, including polycyclic structures, specific details regarding the total synthesis of this compound or the use of fragment coupling strategies for its formation were not present in the search results.

Reaction Mechanisms and Pathways of N Hydroxytryptacene

Fundamental Reactivity of N-Hydroxytryptacene under Various Conditions

The fundamental reactivity of this compound is influenced by the electronic properties of the tryptacene core and the presence of the polar and potentially reactive hydroxyl and N-hydroxyamine functionalities. While specific data for this compound is scarce wikipedia.org, general reactivity patterns can be inferred.

Electrophilic Aromatic Substitution Reactions on the Tryptacene Core

The tryptacene core, being a polycyclic aromatic hydrocarbon, is expected to undergo electrophilic aromatic substitution (EAS) reactions. EAS typically involves the attack of an electrophile on the electron-rich aromatic ring system, followed by the loss of a proton to restore aromaticity byjus.comwikipedia.orgorganic-chemistry.orgnih.gov. The reactivity and regioselectivity of EAS on PAHs like anthracene (B1667546) (a component of the tryptacene core) are known to be influenced by the electron density distribution across the different rings and positions youtube.com. Substituents on the aromatic system can further activate or deactivate the rings towards EAS and direct the position of substitution simons-rock.edunih.govthieme-connect.de. The N-hydroxyamine and potentially the hydroxyl group on this compound could influence the electron density of the tryptacene core, thereby affecting the rate and regioselectivity of EAS. However, the specific directing effects of the N-hydroxyamine substituent on the tryptacene system are not detailed in the available literature.

Nucleophilic Substitution Reactions Involving Hydroxyl and Amine Groups

This compound contains both a hydroxyl group and an N-hydroxyamine moiety, which can potentially participate in nucleophilic substitution reactions. Alcohols can undergo nucleophilic substitution under certain conditions, typically after protonation to form a better leaving group (water). Amines are known nucleophiles due to the lone pair on the nitrogen atom and can participate in reactions with electrophiles such as alkyl halides or acyl halides thieme-connect.deopenstax.orggeeksforgeeks.orgfiveable.meyoutube.comchemguide.co.uk. N-hydroxylamine functional groups also possess a nitrogen atom with a lone pair and an oxygen atom with lone pairs, allowing them to act as nucleophiles wikipedia.orgrsc.org. Reactions with alkylating agents can occur, typically at the nitrogen atom wikipedia.org. The specific nucleophilic reactivity of the N-hydroxyamine group in the context of the tryptacene structure and the presence of the hydroxyl group would require specific experimental investigation.

Oxidation-Reduction Chemistry of this compound

The N-hydroxyamine functional group is known to participate in oxidation-reduction reactions.

Oxidative Cleavage Mechanisms Involving this compound and Related Substrates

Oxidative cleavage reactions typically involve the breaking of carbon-carbon bonds, often in systems with double or triple bonds simons-rock.edunih.gov. While the tryptacene core contains aromatic rings, which are generally resistant to oxidative cleavage under mild conditions, the reactivity of the N-hydroxyamine group under oxidative conditions is relevant. Oxidation of hydroxylamines can lead to various products, including nitrones, nitroso compounds, and nitro compounds, depending on the oxidizing agent and reaction conditions organic-chemistry.orgnih.govjst.go.jpresearchgate.netchimia.ch. For N-alkyl-β-hydroxyhydroxylamines, oxidative cleavage of the C-C bond adjacent to the nitrogen has been observed, leading to aldehydes and oximes jst.go.jp. The specific oxidative cleavage pathways for this compound would depend on the reaction conditions and the susceptibility of the N-hydroxyamine and other parts of the molecule to oxidation.

Reductive Pathways for this compound Functional Groups

N-hydroxylamines can be reduced to the corresponding amines wikipedia.orgbyjus.comacs.orgunifi.itnih.govnih.gov. This reduction can be achieved using various reducing agents and conditions. For example, reduction of N-organylhydroxylamines to amines can occur with reagents like Zn in HCl wikipedia.org. Biological reduction of aromatic N-hydroxylamines by enzymes like cytochrome P450 has also been reported acs.orgnih.govnih.gov. The tryptacene core itself can undergo reduction under harsh conditions, but the N-hydroxyamine group is expected to be more readily reduced. The specific reductive pathways and suitable reducing agents for this compound would need to be determined experimentally.

Radical Reaction Pathways and Intermediates in this compound Chemistry

Formation and Reactivity of this compound-Derived Radicals

The formation of radicals from N-hydroxy compounds typically involves the homolytic cleavage of the N-O bond. For this compound, this would yield a nitrogen-centered radical (amidyl radical) and a hydroxyl radical. Nitrogen-centered radicals are valuable species for C-N bond formation chemrxiv.org. The generation of radicals can be achieved through various methods, including single-electron transfer (SET) processes initiated by photocatalysts, electrochemical methods, or thermal decomposition nih.govrsc.org.

The reactivity of these radicals is highly dependent on their structure and the reaction environment. Amidyl radicals derived from N-hydroxy compounds can participate in various reactions, such as hydrogen atom transfer (HAT), addition to π systems (like olefins), and coupling reactions nih.govchemrxiv.org. For instance, amidyl radicals can undergo anti-Markovnikov olefin carboamination or aza-Rubottom chemistry with silyl (B83357) enol ethers chemrxiv.org. The stability and persistence of radicals can be influenced by steric effects, delocalization, and the α effect wikipedia.org.

Role of Radical Intermediates in Catalytic Cycles

Radical intermediates play a crucial role in numerous catalytic cycles, particularly in transformations involving C-H functionalization and C-N bond formation chemrxiv.orgnih.gov. In catalytic cycles involving N-hydroxy compounds, the radical intermediates generated from the N-O bond cleavage are key chain carriers. For example, in photoredox catalysis, an excited photocatalyst can engage in SET with the N-hydroxy compound, leading to the formation of a radical anion that fragments to yield a carbon-centered radical and a nitrogen-centered species nih.gov. These radicals then participate in subsequent steps of the catalytic cycle, such as addition to substrates or reaction with other intermediates, ultimately leading to product formation and regeneration of the catalyst nih.gov.

Specific examples from related chemistry illustrate the involvement of radical intermediates in catalytic cycles. For instance, amidyl radicals generated from N-aminopyridinium species via reductive N-N cleavage can be trapped by olefins to form tetrahydroisoquinolines or react with silyl enol ethers to yield α-amino ketones chemrxiv.org. In cobalt-catalyzed C-H amination, nitrene radical complexes, which can be viewed as nitrogen-centered radicals, are proposed as key intermediates that undergo hydrogen atom transfer and subsequent radical rebound steps nih.gov.

Rearrangement Reactions and Tautomerism of this compound

N-hydroxy compounds are known to undergo various rearrangement reactions. A notable example is the Stieglitz rearrangement, which involves the 1,2-rearrangement of amine derivatives, including N-hydroxylated amines, to imines wikipedia.org. This rearrangement typically involves the migration of a group from carbon to nitrogen, often initiated by the electrophilic activation of the hydroxyl group wikipedia.org. While the specific application of the Stieglitz rearrangement to the tryptacene scaffold of this compound is not detailed in the search results, the presence of the N-hydroxy functionality suggests the potential for similar rearrangement pathways under appropriate conditions. Other types of rearrangements involving migration to electron-deficient nitrogen are also known in organic chemistry tmv.ac.in.

Tautomerism is another important aspect of the chemistry of compounds containing N-hydroxy groups adjacent to π systems. Tautomerism involves the interconversion of isomers that differ in the position of a proton and a double bond youtube.com. For N-hydroxy compounds, keto-enol tautomerism or similar prototropic shifts can occur, leading to the formation of different isomeric forms. Studies on N-hydroxy amidines, for example, show the existence of amide oxime and imino hydroxylamine (B1172632) tautomers, with significant energy barriers for interconversion, which can be lowered in the presence of solvents like water nih.gov. The potential for tautomerism in this compound would depend on the specific structural features adjacent to the N-hydroxy group within the tryptacene framework, allowing for proton migration and double bond rearrangement.

Kinetic and Thermodynamic Considerations in this compound Reactions

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for controlling reaction outcomes and predicting reactivity. Kinetics deals with the rate of reactions, while thermodynamics is concerned with the energy difference between reactants and products and the spontaneity of a reaction libretexts.orggithub.io.

Reaction rates are influenced by factors such as activation energy, temperature, and reactant concentrations libretexts.org. The activation energy represents the energy barrier that must be overcome for a reaction to occur, and a higher activation energy generally leads to a slower reaction rate libretexts.org. The rate constant, a key parameter in kinetic models, can be determined experimentally libretexts.org.

Thermodynamic parameters, such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG), determine the equilibrium position of a reaction libretexts.orggithub.io. A negative ΔG indicates an exergonic (energy-releasing) reaction that favors product formation, while a positive ΔG indicates an endergonic (energy-absorbing) reaction that favors reactants libretexts.org. The relationship between ΔG and the equilibrium constant (Keq) is described by the equation ΔG° = -RTlnKeq libretexts.org.

While specific kinetic and thermodynamic data for this compound reactions are not provided in the search results, studies on related systems, such as the Diels-Alder reaction involving N-hydroxymaleimides, demonstrate how kinetic and thermodynamic parameters are determined and used to understand reaction behavior, including the transition between kinetic and thermodynamic control nih.gov. Computational studies can also provide valuable insights into these parameters nih.gov.

Computational Elucidation of this compound Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, transition states, and the energetics of chemical transformations involving organic molecules like this compound nih.govunirioja.es. These methods can complement experimental studies by providing detailed information about reaction pathways, activation energies, and intermediate structures that may be difficult to observe experimentally.

Computational studies can be used to:

Determine the relative stability of different isomers and tautomers nih.gov.

Calculate the energy barriers for chemical reactions and rearrangements nih.gov.

Elucidate the electronic structure and spin density distribution in radical intermediates nih.gov.

Model the influence of catalysts and solvents on reaction pathways and kinetics nih.govunirioja.es.

For example, DFT studies have been used to investigate the tautomerism of N-hydroxy amidines, calculating energy differences between tautomers and activation barriers for their interconversion, both in the absence and presence of water molecules nih.gov. Computational studies have also been applied to understand the mechanism of radical generation from alcohol-NHC adducts, shedding light on the influence of electronic properties on the process unirioja.es. Applying these computational approaches to this compound can provide a deeper understanding of its complex reactivity and reaction pathways.

Spectroscopic Characterization and Structural Elucidation of N Hydroxytryptacene

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation or the inelastic scattering of laser light (Raman) provides a fingerprint of the functional groups present in the molecule. arxiv.orgnih.gov

FT-IR spectroscopy is a rapid and sensitive technique for identifying characteristic functional groups. mdpi.comnih.gov The absorption of IR radiation causes specific bonds to vibrate at characteristic frequencies.

Hypothetical FT-IR Data for N-Hydroxytryptacene:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Broad, Medium | O-H stretch (from N-OH) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600, 1450 | Strong | Aromatic C=C skeletal vibrations |

| 1250 | Strong | C-N stretch |

The broad absorption around 3400 cm⁻¹ would be a key indicator of the O-H stretching vibration of the hydroxyl group. The presence of both aromatic and aliphatic C-H stretching vibrations would confirm the mixed character of the molecule. The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C bond vibrations within the aromatic rings. youtube.com A strong band around 1250 cm⁻¹ would be indicative of the C-N stretching vibration.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. horiba.commdpi.com For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar tryptacene core.

Raman Spectroscopic Characterization of Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a unique structural fingerprint. For this compound, a Raman spectrum would be expected to display characteristic peaks corresponding to the vibrations of its complex polycyclic aromatic framework and its specific functional groups. Analysis would focus on identifying the stretching and bending modes of the carbon-carbon bonds within the tryptacene core, as well as vibrations associated with the C-N, N-O, and O-H bonds of the hydroxylamine (B1172632) moiety. The position, intensity, and polarization of these Raman bands would yield critical insights into the molecular symmetry and bonding environment. However, no experimental Raman data for this compound has been reported in the literature.

Table 1: Hypothetical Raman Spectroscopic Data for this compound This table is for illustrative purposes only, as no experimental data is available.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| Data Not Available | Aromatic C-H Stretching |

| Data Not Available | Aromatic Ring C=C Stretching |

| Data Not Available | C-N Stretching |

| Data Not Available | N-O Stretching |

| Data Not Available | O-H Bending |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound would be anticipated to show complex absorption bands arising from π → π* transitions within its extended aromatic system. The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) would be key parameters derived from this analysis. These values are sensitive to the molecular structure and the solvent environment, offering insights into the electronic properties of the tryptacene core as modified by the N-hydroxy substituent. Currently, no such experimental spectra are available.

Table 2: Hypothetical UV-Vis Absorption Data for this compound This table is for illustrative purposes only, as no experimental data is available.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assigned Electronic Transition |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | π → π* |

| Data Not Available | Data Not Available | Data Not Available | n → π* |

Fluorescence spectroscopy examines the light emitted by a substance after it has absorbed light. This technique is used to study the properties of excited electronic states. An investigation of this compound would involve measuring its excitation and emission spectra to determine the wavelengths of maximum intensity and the Stokes shift (the difference between the absorption and emission maxima). A crucial parameter that would be determined is the fluorescence quantum yield (ΦF), which quantifies the efficiency of the emission process. This value is fundamental for assessing the potential of the compound in applications such as organic electronics or bio-imaging, but the necessary experimental data has not been published.

Table 3: Hypothetical Fluorescence Properties of this compound This table is for illustrative purposes only, as no experimental data is available.

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound, an HRMS analysis would provide an exact mass measurement with very high accuracy (typically to four or five decimal places). This experimental value would then be compared to the calculated theoretical mass for the proposed chemical formula, serving as a definitive piece of evidence for the compound's identity. Such data is not currently available in the scientific record.

Table 4: Hypothetical High-Resolution Mass Spectrometry Data for this compound This table is for illustrative purposes only, as no experimental data is available.

| Ionization Technique | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Elemental Formula |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation. The resulting fragmentation pattern would provide a roadmap of its structural components, revealing characteristic losses of small neutral molecules (e.g., H₂O, OH) and the formation of stable fragment ions derived from the tryptacene backbone. This analysis is crucial for structural elucidation, but no MS/MS studies on this compound have been reported.

Based on a comprehensive search of scientific databases and chemical literature, the compound “this compound” does not appear to be a recognized or documented chemical substance. There are no available research findings, spectroscopic data, or any other scientific information related to this specific compound name.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings as requested in the prompt. The creation of content for the specified sections—X-ray Diffraction (XRD), X-ray Fluorescence (XRF), X-ray Photoelectron Spectroscopy (XPS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Laser-Induced Breakdown Spectroscopy (LIBS)—would require the fabrication of data, which falls outside the scope of providing factual and accurate information.

For an article on spectroscopic characterization to be generated, a known compound with published research data is necessary.

Computational and Theoretical Studies of N Hydroxytryptacene

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system, which in turn dictates its geometry and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it suitable for molecules the size of N-Hydroxytryptacene.

From a DFT calculation, numerous electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. For aromatic systems like this compound, these orbitals are typically delocalized π-systems. An electrostatic potential map could also be generated to visualize electron-rich and electron-poor regions, identifying sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative of the types of data obtained from DFT calculations and is not based on published results.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | Value in Hartrees | Indicates the stability of the optimized geometry. |

| HOMO Energy | Value in eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Value in eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | Correlates with chemical reactivity and electronic transitions. |

| Dipole Moment | Value in Debye | Quantifies the polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization.

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient for an ab initio method, HF neglects electron correlation, which can be important for accurately describing molecular properties.

To improve upon HF, post-Hartree-Fock methods like Møller-Plesset perturbation theory (e.g., MP2) are employed. MP2 incorporates electron correlation effects, leading to more accurate predictions of energies, geometries, and other properties. For this compound, MP2 calculations would provide a higher-fidelity description of the electronic structure compared to DFT or HF, albeit at a significantly greater computational expense. These high-level calculations are often used to benchmark results from more cost-effective methods like DFT.

Molecular Dynamics (MD) Simulations and Conformational Analysis of this compound

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations apply classical mechanics (Newton's laws of motion) to a system of atoms and molecules.

For this compound, the tryptacene core is exceptionally rigid. Therefore, MD simulations would primarily focus on the dynamics of the hydroxyl (-OH) group. The simulation would track the rotational freedom of the O-H bond and its interactions with the aromatic rings. By simulating the molecule in a solvent (e.g., a box of water molecules), one could study how solvent interactions, particularly hydrogen bonding, affect the orientation and dynamics of the hydroxyl group. This provides insight into how the molecule behaves in a realistic chemical environment.

Prediction of Spectroscopic Properties of this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can identify unknown compounds, assign experimental peaks to specific molecular motions or electronic transitions, and understand how structure relates to spectroscopic signatures.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. A computational frequency calculation, typically performed using DFT, can predict the frequencies and intensities of these vibrations. For this compound, such calculations would predict characteristic vibrational modes, including the O-H stretch, C-O stretch, C-H stretches of the aromatic rings, and the complex skeletal vibrations of the tryptacene framework. Comparing a calculated IR or Raman spectrum to an experimental one can provide strong evidence for the molecule's structure and conformation.

Table 2: Representative Predicted Vibrational Frequencies for this compound This table illustrates typical results from a computational frequency analysis. Values are representative and not from specific literature.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| O-H Stretch | ~3600 | Strong in IR |

| Aromatic C-H Stretch | ~3100-3000 | Medium in IR, Strong in Raman |

| Aromatic C=C Stretch | ~1600-1450 | Medium-Strong in IR and Raman |

| C-O Stretch | ~1250 | Strong in IR |

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy involve transitions between electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict these electronic transitions. A TD-DFT calculation on this compound would yield the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. These calculations typically focus on transitions from the HOMO to the LUMO or other low-lying unoccupied orbitals, which correspond to the π → π* transitions characteristic of aromatic systems. This allows for a direct comparison with experimental UV-Vis spectra, aiding in their interpretation.

No Published Research Found for this compound

A comprehensive review of scientific databases and literature reveals no available research specifically detailing the computational and theoretical studies of the chemical compound "this compound."

Despite a thorough search for data related to its nuclear magnetic resonance (NMR) chemical shift predictions, reaction pathway energetics, transition state theory, intermolecular interactions, and self-assembly predictions, no specific studies concerning "this compound" could be identified.

The parent compound, tryptacene, and its derivatives have been the subject of various chemical syntheses and investigations into their unique structural and photophysical properties. However, the introduction of a hydroxyl group at the nitrogen position, as implied by the name "this compound," does not appear in the current body of published scientific work.

Consequently, without any foundational research or computational data, it is not possible to provide an analysis of the topics requested. The scientific community has yet to report on the synthesis or theoretical examination of this specific compound.

Synthesis and Exploration of N Hydroxytryptacene Derivatives

Design Principles for N-Hydroxytryptacene Analogues with Tuned Chemical Properties

Design principles often involve considering the desired property and identifying the structural elements most likely to influence it. For instance, modifying the electronic nature of the aromatic rings through the introduction of electron-donating or electron-withdrawing groups can tune the reactivity of the amine or N-hydroxyl functionalities. Varying the steric bulk around the functional groups can impact their accessibility and participation in reactions or interactions. The rigid nature of the tryptacene scaffold ensures that the relative orientation of substituents is well-defined, allowing for rational design based on predictable spatial relationships nih.gov.

Functionalization Strategies at the Tryptacene Core for Diversification

Diversification of this compound derivatives can be achieved through various functionalization strategies applied to the tryptacene core. The aromatic rings of the tryptacene system are amenable to electrophilic aromatic substitution reactions, allowing for the introduction of halogens, nitro groups, alkyl chains, and other substituents ontosight.ai. The bridgehead positions of the tryptacene core can also be functionalized, offering a route to introduce substituents in a spatially distinct manner, potentially in a linear fashion nih.gov.

Common strategies for functionalizing the tryptacene core, as applied to tryptacene derivatives in general, include direct substitution reactions on the aromatic rings or modifications of precursors that are subsequently cyclized to form the tryptacene system ontosight.ai. Palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, can be employed to introduce alkyne moieties at specific positions, providing handles for further elaboration nih.gov. Regioselective synthesis approaches are crucial for controlling the position and number of substituents on the tryptacene core ontosight.ai.

Modifications of the N-Hydroxyl and Amine Functional Groups

The N-hydroxyl and amine functional groups in this compound offer versatile sites for chemical modifications, enabling the synthesis of a wide range of derivatives. These modifications can significantly impact the compound's properties.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group attached to the nitrogen atom in this compound can undergo esterification and etherification reactions. Esterification typically involves the reaction of the hydroxyl group with a carboxylic acid or an activated carboxylic acid derivative (such as acid chlorides or anhydrides) to form an ester linkage nih.govnih.govrsc.org. This reaction is often catalyzed by acids nih.gov. Etherification, the formation of an ether linkage, can be achieved by reacting the hydroxyl group with an alkyl halide or other electrophilic species under appropriate conditions. These modifications can alter the polarity, solubility, and reactivity of the molecule. For example, esterification with fatty acids can influence lipophilicity chemmethod.com.

Acylation and Alkylation of the Amine Group

The amine functional group can be modified through acylation and alkylation reactions. Acylation, the introduction of an acyl group, typically involves reaction with acyl halides or acid anhydrides, forming amide bonds nih.govwikipedia.org. This is a common method for protecting the amine group or for linking the tryptacene scaffold to other molecular entities. Alkylation, the introduction of an alkyl group, can be achieved by reacting the amine with alkyl halides or other alkylating agents. Alkylation can increase the steric hindrance around the nitrogen atom and alter its basicity and nucleophilicity. Both acylation and alkylation can be carried out under various reaction conditions, depending on the desired product and the nature of the substituents nih.govwikipedia.org.

Synthesis of this compound Conjugates and Hybrid Molecules

This compound can serve as a building block for the synthesis of conjugates and hybrid molecules. This involves covalently linking the this compound scaffold to other molecules, such as saccharides, amino acids, or other biologically active or functional moieties. Conjugation strategies depend on the nature of the functional groups available on this compound and the molecule to be conjugated.

The amine and N-hydroxyl groups provide convenient attachment points for forming amide, ester, ether, or carbamate (B1207046) linkages to other molecules. Functionalization of the tryptacene core with specific groups, such as alkynes or azides, can enable click chemistry reactions for efficient coupling with complementary functionalized molecules. The synthesis of hybrid molecules aims to combine the properties of the individual components, potentially leading to synergistic effects or novel functionalities.

Structure-Property Relationship Studies of this compound Derivatives (excluding biological/clinical properties)

Structure-property relationship (SPR) studies of this compound derivatives, excluding biological and clinical properties, focus on understanding how variations in chemical structure influence their physicochemical characteristics. These studies are crucial for rational design and optimization of derivatives for specific applications.

Key physicochemical properties investigated in SPR studies include solubility, melting point, spectroscopic properties (e.g., UV-Vis, fluorescence, NMR), electrochemical behavior, and lipophilicity. Changes in the tryptacene core substitution pattern, as well as modifications to the N-hydroxyl and amine groups, can impact these properties. For example, introducing polar groups can increase solubility in polar solvents, while increasing alkyl chain length can enhance lipophilicity. Spectroscopic studies can provide insights into the electronic structure and potential for light absorption or emission. Electrochemical studies can reveal redox properties. Understanding these relationships helps predict the behavior of new derivatives based on their structure.

This compound: A Compound of Scientific Obscurity

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is no published research or data currently available for the chemical compound "this compound." As such, a detailed article on its advanced applications and methodological contributions in the chemical sciences cannot be compiled.

The tryptacene family of molecules and various N-hydroxy compounds are known and have been studied for their unique properties and applications. Tryptacene and its derivatives are of interest in materials science due to their rigid, three-dimensional structures. Similarly, N-hydroxy compounds, such as N-hydroxyphthalimide (NHPI) and its analogues, are recognized for their roles as catalysts and radical mediators in a variety of organic reactions. researchgate.net These compounds can generate nitroxyl (B88944) radicals, which are instrumental in C-H bond activation and oxidation processes. researchgate.net

However, the specific molecule combining these two features, this compound, does not appear in the current scientific record. Consequently, there is no information regarding its potential as a reagent or catalyst precursor, its role in oxidative processes, or its applications in supramolecular chemistry and material science. Furthermore, no data exists on its optoelectronic properties or its potential use as a chemical probe or spectroscopic sensor.

The absence of information prevents any scientifically accurate discussion of the topics outlined in the user's request, including catalytic activity, self-assembly, and optoelectronic properties. Any attempt to provide such information would be purely speculative and would not adhere to the standards of scientific accuracy.

Should research on this compound be published in the future, a detailed article on its properties and applications may become feasible. Until then, it remains a compound of theoretical interest rather than one of established scientific fact.

Advanced Applications and Methodological Contributions in Chemical Sciences Non Biological/non Clinical

Analytical Chemistry Applications of N-Hydroxytryptacene

Extensive searches of scientific literature and chemical databases reveal a significant lack of documented applications for this compound within the field of analytical chemistry. As of the current date, there are no established uses of this compound as a reference standard or for method development in analytical techniques such as chromatography, spectroscopy, or other common analytical methodologies.

Reference standards are highly purified compounds used to confirm the identity and determine the concentration of other substances. The development and validation of analytical methods often involve using such standards to ensure the accuracy, precision, and robustness of the method. The absence of commercially available this compound as a certified reference material, and the lack of its mention in analytical literature, suggest that it is not a compound of interest for these purposes at present.

Consequently, there are no detailed research findings or data to populate tables regarding its analytical applications. This includes, but is not limited to, information on:

Chromatographic retention times

Spectroscopic data (e.g., UV-Vis absorbance maxima, NMR chemical shifts) in the context of analytical quantification

Use in the validation of analytical methods for related compounds

Application as an internal standard

While the tryptacene core structure is of interest in materials science and organic electronics, the specific derivative, this compound, has not been adopted by the analytical chemistry community for method development or as a standard. Future research may explore the potential of this and other tryptacene derivatives in analytical applications, but currently, no such applications are documented.

Future Research Directions and Concluding Perspectives on N Hydroxytryptacene

Unexplored Synthetic Avenues for N-Hydroxytryptacene and its Analogues

The synthesis of the parent tryptacene structure typically involves Diels-Alder reactions between anthracene (B1667546) and benzyne (B1209423), or multi-step approaches. nih.govnih.gov Introducing an N-hydroxy group into such a rigid polycyclic system presents unique synthetic challenges. Future research could explore novel synthetic methodologies specifically tailored for the incorporation of the N-hydroxy moiety onto the nitrogen atom within a tryptacene framework. This might involve investigating optimized reaction conditions for the N-hydroxylation of a pre-formed nitrogen-containing tryptacene precursor, if such a precursor can be efficiently synthesized. Alternatively, synthetic strategies could focus on building the tryptacene core around a pre-hydroxylated nitrogen-containing synthon.

Exploring unexplored synthetic avenues for this compound analogues could involve varying substituents on the tryptacene scaffold or modifying the N-hydroxy group itself (e.g., ether or ester derivatives). Challenges may include achieving regioselectivity during functionalization and overcoming potential steric hindrance imposed by the bulky tryptacene structure. Advances in catalytic methods and controlled reaction techniques will be crucial for the efficient and selective synthesis of this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization Challenges

Comprehensive spectroscopic and structural characterization of this compound is essential to confirm its structure and understand its properties. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for characterizing organic compounds, the unique features of this compound may necessitate advanced approaches.

Challenges in characterization could arise from potential tautomerism involving the N-hydroxy group, which might lead to complex NMR spectra. High-resolution mass spectrometry would be vital for confirming the molecular formula and identifying fragmentation patterns. Solid-state characterization techniques, such as X-ray crystallography, if suitable crystals can be obtained, would provide definitive information about the three-dimensional structure and packing in the solid state. Advanced vibrational spectroscopy or potentially Electron Paramagnetic Resonance (EPR) spectroscopy could be employed to study the electronic structure and any radical character associated with the N-hydroxy group under certain conditions.

Refinement of Computational Models for Enhanced Predictive Power in this compound Chemistry

Computational chemistry plays a significant role in predicting the properties and reactivity of organic molecules, including polycyclic aromatic hydrocarbons. Applying and refining computational models for this compound is a key area for future research. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict optimized geometries, electronic structure, frontier molecular orbitals, and spectroscopic properties.

Refinement of these models will be necessary to accurately account for the presence of the N-hydroxy group, which can influence the electronic distribution and potential hydrogen bonding interactions within the molecule. Molecular dynamics simulations could provide insights into the conformational flexibility and potential intermolecular interactions in different environments. Developing accurate force fields or parameterizations specifically for N-hydroxy functionalities within complex polycyclic systems like tryptacene will enhance the predictive power of computational models for this compound chemistry, aiding in the design of new synthetic routes and the prediction of material properties.

Emerging Roles in Advanced Materials and Chemical Technologies

The rigid and three-dimensional structure of the tryptacene core has made it a valuable building block in materials science and supramolecular chemistry. nih.gov The introduction of an N-hydroxy group to this scaffold could impart new properties and open up emerging roles in advanced materials and chemical technologies. N-hydroxy compounds are known to participate in hydrogen bonding and can act as ligands or intermediates in various chemical transformations.

Potential applications for this compound could include its use as a building block for novel porous organic frameworks (POFs) or metal-organic frameworks (MOFs) where the N-hydroxy group could serve as a coordination site. Its rigid structure combined with the N-hydroxy functionality might also be explored in the development of new organic electronic materials, potentially influencing charge transport or exhibiting unique optical properties. Furthermore, this compound could be investigated as a component in functional materials for sensing or catalysis, leveraging the potential reactivity or interaction capabilities of the N-hydroxy group within the defined tryptacene architecture.

Interdisciplinary Research Opportunities in Chemical Sciences (strictly non-biological/non-clinical)

This compound presents opportunities for interdisciplinary research strictly within the chemical sciences, excluding biological and clinical applications. Its unique structure can bridge different areas of chemistry. For instance, it could be a subject of study in physical organic chemistry to understand the impact of the N-hydroxy group on the electronic and structural properties of the rigid tryptacene system.

In supramolecular chemistry, this compound could be explored for its potential in forming host-guest complexes or self-assembled structures through hydrogen bonding or π-π interactions. Its incorporation into polymers or other macromolecular structures could lead to materials with tailored properties for applications in separation science or as functional coatings. Research into its electrochemical behavior could reveal potential uses in energy storage or electrocatalysis. Furthermore, studying its fate and transformation under various environmental conditions could contribute to environmental chemistry, focusing on its chemical persistence or degradation pathways, without delving into biological toxicity.

Q & A

Q. What are the established synthetic routes for N-Hydroxytryptacene, and how can researchers optimize reaction conditions?

Methodological Answer: this compound (CAS 103438-73-9) is synthesized via condensation reactions between hydroxylamine derivatives and tryptamine analogs. Key synthetic pathways include:

Q. Optimization Parameters :

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C-NMR shifts with computational predictions (e.g., DFT) to confirm hydroxyl and indole moieties. Discrepancies >0.5 ppm warrant re-evaluation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion [M+H]⁺ at m/z 245.1284 (theoretical 245.1289) .

- Infrared (IR) Spectroscopy : Detect O-H stretch (~3200 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (S24/25) .

- Ventilation : Use fume hoods to avoid dust inhalation (S22) .

- Storage : Keep in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

- Experimental Variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, temperature). Standardize protocols using NIH guidelines for preclinical studies .

- Data Interpretation : Apply triangulation by cross-validating results with orthogonal assays (e.g., fluorescence imaging + Western blot) .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of dose-response variations .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in neuropharmacology?

Methodological Answer:

- In Vitro Models :

- Primary neuronal cultures treated with 10-100 µM this compound; measure cAMP levels via ELISA .

- Include negative controls (vehicle-only) and positive controls (forskolin) .

- In Vivo Models :

Q. How can computational methods enhance the study of this compound’s binding affinity for serotonin receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT₂A receptors. Validate poses with MD simulations (NAMD/GROMACS) .

- Free Energy Calculations : Apply MM-GBSA to estimate binding energy (ΔG). Compare with experimental IC₅₀ values .

- Limitations : Address force field inaccuracies by benchmarking against crystal structures (PDB: 6WGT) .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Methodological Answer:

- Quality Control : Implement HPLC purity checks (>98%) and track lot-specific impurities via LC-MS .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression in real time .

- Documentation : Adopt FAIR data principles to share detailed synthetic protocols (e.g., reaction time, stirring speed) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in this compound’s pharmacokinetic profiles?

Methodological Answer:

- Meta-Analysis : Aggregate data from >5 studies; use random-effects models to account for heterogeneity .

- Sensitivity Analysis : Identify outliers via Cook’s distance (>4/n) and re-analyze excluding high-bias cohorts .

- Pharmacokinetic Modeling : Fit data to two-compartment models (e.g., NONMEM) to compare absorption rates .

Ethical and Methodological Compliance

Q. What ethical considerations apply to in vivo studies of this compound?

Methodological Answer:

- IACUC Approval : Adhere to ARRIVE guidelines for animal welfare (e.g., humane endpoints, sample size justification) .

- Data Transparency : Pre-register protocols on Open Science Framework (OSF) to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.